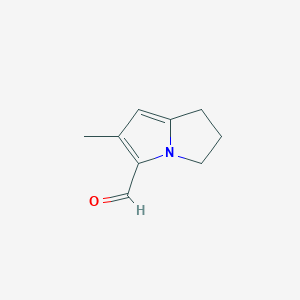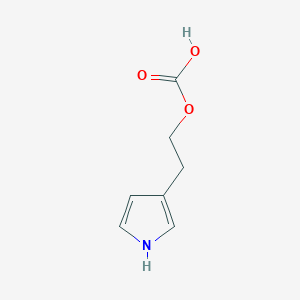
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate is an organic compound that features a pyrrole ring attached to an ethyl hydrogen carbonate group. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate typically involves the reaction of pyrrole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, forming the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole-3-ethylamine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.
Major Products:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-ethylamine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate involves its interaction with various molecular targets, such as enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Pyrrole-3-carboxylic acid: A derivative of pyrrole with a carboxyl group at the 3-position.
Pyrrole-3-ethylamine: A derivative of pyrrole with an ethylamine group at the 3-position.
N-substituted pyrroles: Pyrrole derivatives with various substituents on the nitrogen atom.
Uniqueness: 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate is unique due to the presence of the ethyl hydrogen carbonate group, which imparts distinct chemical reactivity and biological properties compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
760139-63-7 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate |
InChI |
InChI=1S/C7H9NO3/c9-7(10)11-4-2-6-1-3-8-5-6/h1,3,5,8H,2,4H2,(H,9,10) |
InChIキー |
JWOCLQCLEUUINF-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1CCOC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)
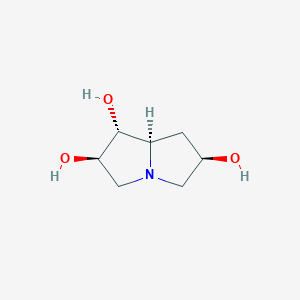
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)

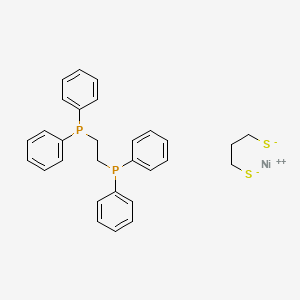
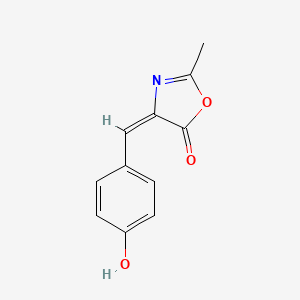
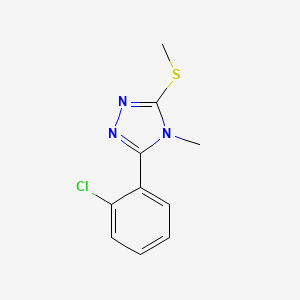
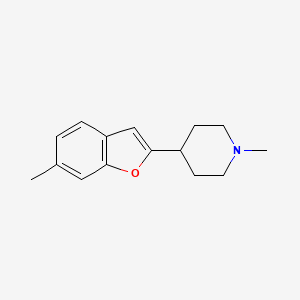
![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)

